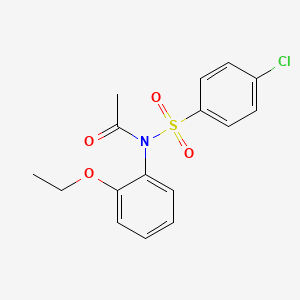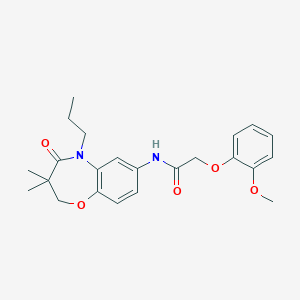![molecular formula C18H16I2N2O2 B2830664 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine CAS No. 324776-77-4](/img/structure/B2830664.png)
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine: is an organic compound with the molecular formula C18H16I2N2O2 . This compound is characterized by the presence of two iodophenyl groups attached to a piperazine ring through carbonyl linkages. It is often used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine can be synthesized through the reaction of 1,4-piperazinedicarboxylic acid with 3-iodobenzoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally involves similar steps as the laboratory preparation, with optimization for larger scale production.
Análisis De Reacciones Químicas
Types of Reactions:
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbonyl groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or can be used.
Reduction: Reagents like or are commonly employed.
Oxidation: Oxidizing agents such as or can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as or can be formed.
Reduction Products: The reduction of carbonyl groups yields .
Oxidation Products: Oxidation can lead to the formation of .
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine is not fully understood. it is believed to interact with specific molecular targets through its iodophenyl and carbonyl groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
- 1,4-Bis[(4-Iodophenyl)carbonyl]piperazine
- 1,4-Bis[(2-Iodophenyl)carbonyl]piperazine
- 1,4-Bis[(3-Bromophenyl)carbonyl]piperazine
Uniqueness:
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine is unique due to the specific positioning of the iodine atoms on the phenyl rings, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
[4-(3-iodobenzoyl)piperazin-1-yl]-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16I2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBFMRUDRLALFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)I)C(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)

![3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2830584.png)
![2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2830585.png)
![Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2830587.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830588.png)




![4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid](/img/structure/B2830596.png)

![(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride](/img/structure/B2830601.png)

